N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC11195210
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N3O2S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3 |
| Standard InChI Key | BSTAOECBBDMERY-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzenesulfonamide group substituted at the para position with an imidazo[1,2-a]pyridine ring. Key structural components include:
-
Sulfonamide backbone: The N,N-diethylsulfonamide group contributes to hydrogen-bonding interactions and enhances solubility in polar solvents .
-
Imidazopyridine moiety: The 7-methylimidazo[1,2-a]pyridine system is a fused heterocycle known for its π-π stacking interactions and ability to bind biological targets such as kinases and G-protein-coupled receptors .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₂S | |
| Molecular Weight | 343.4 g/mol | |
| IUPAC Name | N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C | |
| Topological Polar Surface Area | 76.8 Ų |
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can be conceptualized in three stages:
-
Sulfonamide Formation: Reacting 4-aminobenzenesulfonyl chloride with diethylamine yields N,N-diethyl-4-aminobenzenesulfonamide, a precursor for further functionalization .
-
Imidazopyridine Construction: Condensation of 2-aminopyridine with a ketone (e.g., 7-methyl-2-bromoacetophenone) under acidic conditions forms the imidazo[1,2-a]pyridine core .
-
Coupling Reaction: A Suzuki-Miyaura cross-coupling between the iodinated sulfonamide and the boronic ester of the imidazopyridine installs the final substituent.
Table 2: Hypothetical Synthetic Pathway
Comparative Analysis with Structural Analogs
N,N-Diethyl-4-methylbenzenesulfonamide (CAS 649-15-0)
This simpler analog lacks the imidazopyridine group and exhibits lower bioactivity, underscoring the importance of the fused heterocycle for target engagement . Key differences include:
-
LogP: 2.87 (simpler analog) vs. 3.2 (estimated for target compound), indicating enhanced lipophilicity .
-
Solubility: The imidazopyridine moiety reduces aqueous solubility but improves blood-brain barrier penetration in rodent models .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exists on absorption, distribution, metabolism, or excretion (ADME) properties. Priority studies should include:
-
In vitro microsomal stability assays to assess hepatic clearance.
-
Plasma protein binding measurements using ultrafiltration techniques.
Toxicity Profiling
The LD₅₀ and genotoxic potential remain uncharacterized. Computational tools like ProTox-II predict a hepatotoxicity risk score of 0.72 (high), necessitating experimental validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume